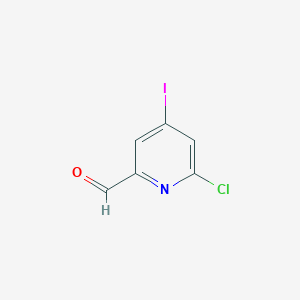
6-Chloro-4-iodopicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-iodopicolinaldehyde is a chemical compound with the molecular formula C6H3ClINO and a molecular weight of 267.45 g/mol It is a derivative of picolinaldehyde, where the 6th position of the pyridine ring is substituted with a chlorine atom and the 4th position with an iodine atom
Preparation Methods
The synthesis of 6-Chloro-4-iodopicolinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of picolinaldehyde derivatives. For instance, starting with 6-chloropicolinaldehyde, an iodination reaction can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 4th position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloro-4-iodopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can participate in nucleophilic substitution reactions. For example, the chlorine atom can be substituted with a nucleophile like an amine or thiol under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
6-Chloro-4-iodopicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodopicolinaldehyde depends on its chemical structure and the specific reactions it undergoes. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The chlorine and iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
6-Chloro-4-iodopicolinaldehyde can be compared with other halogenated picolinaldehyde derivatives, such as:
6-Chloropicolinaldehyde: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopicolinaldehyde: Lacks the chlorine atom, which may affect its reactivity and the types of reactions it can undergo.
6-Bromo-4-iodopicolinaldehyde: Substitutes chlorine with bromine, potentially altering its chemical properties and reactivity
Properties
Molecular Formula |
C6H3ClINO |
|---|---|
Molecular Weight |
267.45 g/mol |
IUPAC Name |
6-chloro-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H |
InChI Key |
LBDZKHZMXWODCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



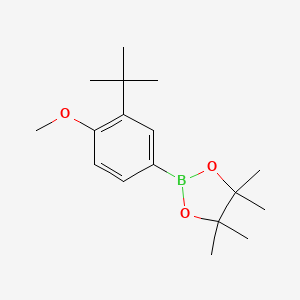
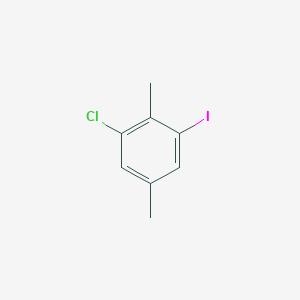
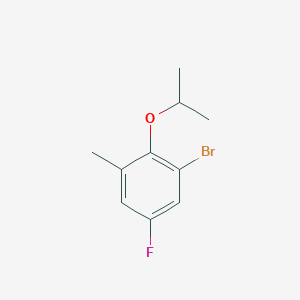
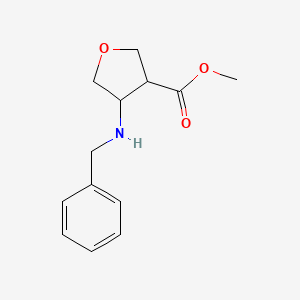
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
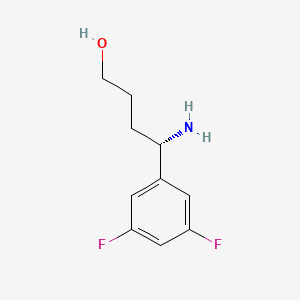
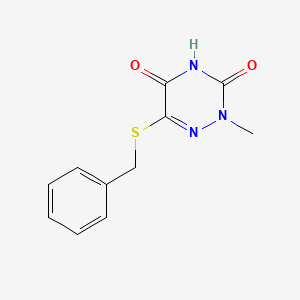
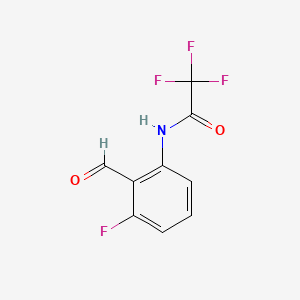

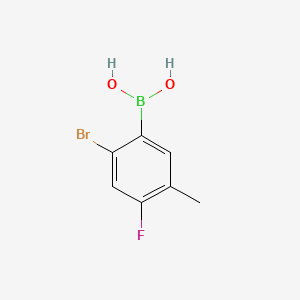
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

